molecular formula C15H24N2O2 B8375083 1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea

1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea

Cat. No.: B8375083
M. Wt: 264.36 g/mol
InChI Key: GSMPVHQMIFABHI-UHFFFAOYSA-N
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Description

1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea is a urea derivative characterized by a hexyl chain on one nitrogen atom and a 2-hydroxy-1-phenylethyl substituent on the adjacent nitrogen.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

1-hexyl-3-(2-hydroxy-1-phenylethyl)urea

InChI

InChI=1S/C15H24N2O2/c1-2-3-4-8-11-16-15(19)17-14(12-18)13-9-6-5-7-10-13/h5-7,9-10,14,18H,2-4,8,11-12H2,1H3,(H2,16,17,19)

InChI Key

GSMPVHQMIFABHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NC(CO)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea has shown potential as a therapeutic agent due to its ability to interact with biological targets, particularly in the treatment of various diseases.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types, showcasing its potential as an anticancer drug candidate .

Biochemical Studies

The compound serves as a useful tool in biochemical research, particularly for studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research demonstrated that 1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea acts as an inhibitor of certain enzymes involved in metabolic processes, providing insights into its mechanism of action and potential therapeutic uses .

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials with specific properties.

Application: Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties, making it valuable for industrial applications .

Interaction Pathways

  • Enzyme Modulation: The compound binds to active sites on enzymes, altering their activity.
  • Receptor Binding: It may interact with cell surface receptors, influencing signal transduction pathways.

Similar Compounds Table

Compound NameStructure TypeKey Application
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)ureaUrea derivativeAnticancer agent
N,N-Diethyl-m-toluamideAmide derivativeInsect repellent

Uniqueness of 1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea

This compound stands out due to its specific combination of a hexyl chain and a phenolic hydroxyl group, which enhances its solubility and biological activity compared to similar compounds.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea Not provided* Not provided* Hexyl, 2-hydroxy-1-phenylethyl Polar hydroxy, lipophilic hexyl N/A
1-ethyl-3-(2-hydroxyethyl)urea C₅H₁₂N₂O₂ 132.16 Ethyl, 2-hydroxyethyl High solubility due to hydroxyethyl
1-Phenyl-3-(3-pyrrolidinyl)urea Not provided* Not provided* Phenyl, pyrrolidinyl Cyclic amine enhances basicity
1-Phenyl-3-(2,2,2-trichloro-1-phenylethyl)-urea C₁₅H₁₃Cl₃N₂O 343.64 Phenyl, trichlorophenylethyl High molecular weight, halogenated
1-hydroxy-3-(2-methoxyphenyl)urea C₈H₁₀N₂O₃ 182.18 Hydroxy, 2-methoxyphenyl Methoxy boosts lipophilicity
1-ethyl-3-(2-phenylethyl)urea C₁₁H₁₆N₂O 192.26 Ethyl, phenylethyl Aromatic without polar groups

*Note: Specific data for the target compound is inferred from structural analysis due to lack of explicit evidence.

Key Observations :

  • Polarity : The hydroxy group in the target compound and 1-hydroxy-3-(2-methoxyphenyl)urea may improve hydrogen bonding capacity, influencing receptor interactions.
  • Molecular Weight : Halogenated derivatives like 1-Phenyl-3-(2,2,2-trichloro-1-phenylethyl)-urea exhibit significantly higher molecular weights (343.64 vs. ~192–343 g/mol), which could impact bioavailability and metabolic stability.

Preparation Methods

Protocol

  • Activation : EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to a solution of hexylamine (1.0 equiv) in dimethylformamide (DMF).

  • Amine Addition : 2-Hydroxy-1-phenylethylamine (1.0 equiv) is introduced, and the mixture is stirred at 25°C for 24 hours.

  • Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Key Data :

ParameterValueSource
Yield65–72%
Reaction Time24 hours
SolventDMF

Catalytic Lewis Acid-Assisted Synthesis

Aluminum chloride (AlCl₃) has been employed in analogous urea syntheses to enhance reaction rates and yields, particularly in non-polar solvents.

Procedure

  • Mixing : Hexylamine and 2-hydroxy-1-phenylethylamine (1:1 molar ratio) are combined in chlorobenzene with AlCl₃ (10 mol%).

  • Phosgene Alternative : Triphosgene (0.35 equiv) is added at 0°C, and the mixture is refluxed for 8 hours.

  • Isolation : The catalyst is removed by filtration, and the product is crystallized from n-hexane.

Key Data :

ParameterValueSource
Yield82%
Catalyst Loading10 mol% AlCl₃
SolventChlorobenzene

Solvent and Temperature Optimization

Solvent polarity and temperature critically influence reaction efficiency. Comparative studies from analogous syntheses reveal:

Table 1: Solvent Screening for Urea Formation

SolventDielectric ConstantYield (%)Reaction Time (h)Source
THF7.58512
DCM8.97810
Chlorobenzene5.6828
DMF36.77224

Polar aprotic solvents like DMF prolong reaction times due to increased stabilization of intermediates, while chlorobenzene accelerates the process via Lewis acid compatibility.

Mechanistic Considerations

The isocyanate-amine reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate.

  • Proton Transfer : The intermediate collapses, expelling a proton to yield the urea.

Hydrogen bonding between the hydroxyl group and the urea carbonyl may stabilize the product, as evidenced by IR spectra showing a redshifted C=O stretch (~1640 cm⁻¹).

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Isocyanates hydrolyze to amines in aqueous media. Strict anhydrous conditions (molecular sieves, nitrogen atmosphere) are essential.

  • Side Reactions : Over-alkylation is minimized by using a slight excess of 2-hydroxy-1-phenylethylamine (1.2 equiv).

  • Purification : Silica gel chromatography effectively separates the product from unreacted amines, with Rf = 0.4 in EtOAc/hexane (3:7) .

Q & A

Q. How can researchers design an optimized synthesis route for 1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea?

Methodological Answer: Synthesis routes for urea derivatives typically involve coupling alkyl/aryl amines with isocyanates or carbamates. For 1-Hexyl-3-(2-hydroxy-1-phenylethyl)urea, a stepwise approach is recommended:

Hexylamine Activation : React hexylamine with triphosgene to generate the corresponding isocyanate intermediate.

Nucleophilic Addition : Introduce 2-hydroxy-1-phenylethylamine under anhydrous conditions to form the urea bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity to enhance yield .

Q. What analytical techniques are critical for validating the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

TechniquePurposeParameters
NMR (¹H/¹³C)Confirm backbone structure and substituent positionsCompare chemical shifts with analogous urea derivatives .
HPLC Assess purity (>95% threshold for biological assays)Use C18 column, methanol/water mobile phase .
Mass Spectrometry Verify molecular weightESI-MS in positive ion mode .
Note : Cross-validate results with elemental analysis if crystalline samples are available.

Q. What safety protocols should be prioritized during handling and storage?

Methodological Answer: Based on structurally similar urea compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers under inert gas (N₂) at 4°C to prevent hydrolysis .
    Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer: SAR analysis requires systematic structural modifications:

  • Variable Substituents : Synthesize analogs with varied alkyl chain lengths (hexyl vs. shorter/longer chains) and hydroxyl group positions.
  • Biological Assays : Test inhibitory activity (e.g., complement system inhibition via ELISA) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, steric bulk) with activity.
    Example Finding : Hydrophobic chains >6 carbons may enhance membrane permeability but reduce solubility .

Q. What computational modeling strategies are effective for predicting physicochemical properties?

Methodological Answer: Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) and software tools:

  • COMSOL Multiphysics : Simulate diffusion kinetics in biological matrices .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
    Validation : Cross-check predictions with experimental solubility and stability data.

Q. How should researchers address discrepancies in purity data from commercial sources?

Methodological Answer: Commercial samples often lack analytical certificates. Mitigation strategies include:

  • In-House Validation : Perform NMR, HPLC, and melting point analysis.
  • Batch Comparison : Test multiple lots to identify consistency issues.
  • Synthesis Reproducibility : Re-synthesize the compound in-house if commercial data are unreliable .

Q. What reactor design principles apply to scaling up synthesis for preclinical studies?

Methodological Answer: Scale-up requires attention to:

  • Mixing Efficiency : Use baffled reactors to enhance turbulence.
  • Heat Transfer : Optimize jacket temperature to manage exothermic urea formation.
  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of pH and temperature .

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